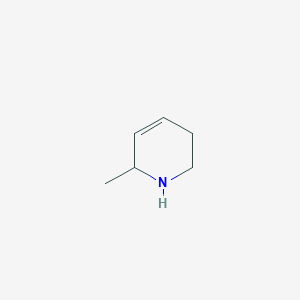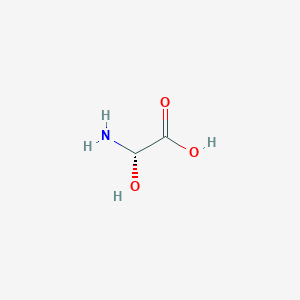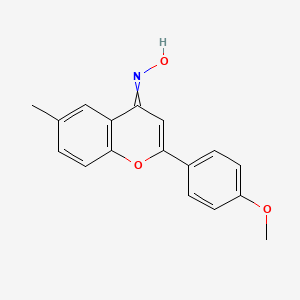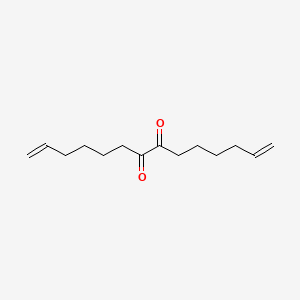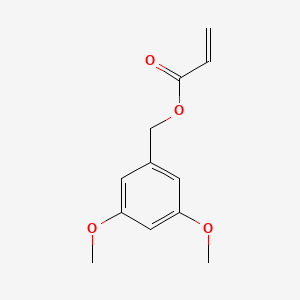![molecular formula C10H13FS B14286263 [3-Fluoro-2-(methylsulfanyl)propyl]benzene CAS No. 122895-36-7](/img/structure/B14286263.png)
[3-Fluoro-2-(methylsulfanyl)propyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Fluoro-2-(methylsulfanyl)propyl]benzene is a chemical compound that belongs to the class of organic compounds known as benzene and substituted derivatives. This compound is characterized by the presence of a benzene ring substituted with a fluoro group, a methylsulfanyl group, and a propyl chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-2-(methylsulfanyl)propyl]benzene typically involves the introduction of the fluoro and methylsulfanyl groups onto a benzene ring. One common method is the nucleophilic substitution reaction where a suitable benzene derivative is treated with a fluorinating agent and a methylsulfanyl reagent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as copper salts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like purification through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[3-Fluoro-2-(methylsulfanyl)propyl]benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding hydrocarbon.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring is further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
[3-Fluoro-2-(methylsulfanyl)propyl]benzene is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- [3-Chloro-2-(methylsulfanyl)propyl]benzene
- [3-Bromo-2-(methylsulfanyl)propyl]benzene
- [3-Iodo-2-(methylsulfanyl)propyl]benzene
Uniqueness
[3-Fluoro-2-(methylsulfanyl)propyl]benzene is unique due to the presence of the fluoro group, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluoro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable in various research applications.
Properties
| 122895-36-7 | |
Molecular Formula |
C10H13FS |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(3-fluoro-2-methylsulfanylpropyl)benzene |
InChI |
InChI=1S/C10H13FS/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI Key |
IOPZEMMBMNLRIS-UHFFFAOYSA-N |
Canonical SMILES |
CSC(CC1=CC=CC=C1)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


